![molecular formula C12H11NO B2368568 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone CAS No. 154559-69-0](/img/structure/B2368568.png)

1-[3-(1H-pyrrol-1-yl)phenyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

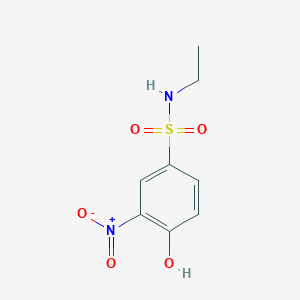

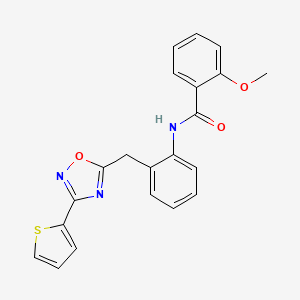

“1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C12H11NO . It is also known as "Ethanone, 1-(1H-pyrrol-2-yl)-" .

Molecular Structure Analysis

The molecular structure of “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” consists of a pyrrole ring attached to a phenyl group through an ethanone linker . The exact mass of the molecule is 185.084063974 g/mol .Physical And Chemical Properties Analysis

“1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” has a molecular weight of 185.22 g/mol . It has a topological polar surface area of 22 Ų and a complexity of 200 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

The compound has been used in the synthesis of Pyrrolyl Pyrazoline Carbaldehydes , which are known to be potent inhibitors of Enoyl-ACP Reductase . This enzyme plays a crucial role in the FAS-II biosynthetic pathway of Mycobacterium tuberculosis, making it an important target for designing novel antitubercular agents .

Anticancer Properties

Pyrrole and its fused derivatives, including “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone”, have shown potential as anticancer agents . They exhibit cytotoxic activities through various mechanisms, such as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which includes “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone”, have demonstrated various biological activities, including antimicrobial properties .

Anti-inflammatory Properties

Pyrrole derivatives have been reported to exhibit anti-inflammatory properties . This makes “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” a potential candidate for the development of new anti-inflammatory drugs.

Antiviral Properties

Pyrrole derivatives, including “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone”, have shown antiviral properties . This suggests potential applications in the development of new antiviral therapies.

Industrial Applications

Pyrroles are utilized as a catalyst for polymerization processes, corrosion inhibitors, preservatives, and solvents for resins and terpenes . They also play a role in various metallurgical processes, luminescence chemistry, spectrochemical analysis, and as transition metal complex catalysts for uniform polymerization .

Zukünftige Richtungen

The future directions for “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the diverse biological activities of pyrazole derivatives, there is potential for these compounds to be developed into novel drugs .

Eigenschaften

IUPAC Name |

1-(3-pyrrol-1-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPWTIWLOFQEJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-pyrrol-1-yl)phenyl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)

![Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-](/img/structure/B2368495.png)

![4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide](/img/structure/B2368497.png)

![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone](/img/structure/B2368501.png)

![9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2368502.png)

![1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one](/img/structure/B2368504.png)

![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)

![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)